4-Ethyl-5-phenylthiophene-2-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry
4-Ethyl-5-phenylthiophene-2-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, thiophene-2-carboxylic acids serve as highly effective bioisosteres for benzoic acids, offering unique electronic distribution and metabolic stability. 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) represents a specialized, highly privileged building block within this class[1]. The strategic placement of a 4-ethyl group introduces critical steric bulk that dictates the torsion angle of the adjacent 5-phenyl ring. This conformational locking mechanism is highly sought after by medicinal chemists to optimize binding affinities within deep, lipophilic protein pockets.
This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and downstream pharmacological applications of this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 4-ethyl-5-phenylthiophene-2-carboxylic acid provides a balance of lipophilicity and hydrogen-bonding capacity. The electron-rich thiophene core acts as a π -donor, while the carboxylic acid provides a critical anchoring point for target interactions or further synthetic functionalization.
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 4-Ethyl-5-phenylthiophene-2-carboxylic acid | Core pharmacophore scaffold |
| CAS Number | 937599-47-8 | Unique registry identifier[1] |
| Molecular Formula | C₁₃H₁₂O₂S | - |
| Molecular Weight | 232.30 g/mol | Ideal fragment-like size for lead optimization |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Key for receptor anchoring |
| Hydrogen Bond Acceptors | 2 (Carboxylic =O, -OH) | Facilitates dipole interactions |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding |
Chemical Synthesis & Mechanistic Pathways
The synthesis of 5-arylthiophene-2-carboxylic acids is predominantly achieved via the Suzuki-Miyaura cross-coupling of 5-bromothiophene derivatives with arylboronic acids[2]. For this specific compound, the presence of the 4-ethyl group creates local steric hindrance, necessitating careful selection of the palladium catalyst and reaction conditions.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for thiophene synthesis.
Protocol 1: Suzuki-Miyaura Synthesis Workflow
Self-Validating System for Gram-Scale Production
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Reagent Preparation & Degassing: Dissolve 5-bromo-4-ethylthiophene-2-carboxylic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
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Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate complex during transmetalation.
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Validation: Sparge the solution with N₂ for 15 minutes. Oxygen must be excluded as it rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle.
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Catalyst & Base Addition: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
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Causality: The bidentate dppf ligand provides a wide bite angle, which forces the palladium center into a geometry that accelerates reductive elimination—a critical requirement when coupling sterically hindered ortho-substituted substrates (like the 4-ethyl group).
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Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours under an inert atmosphere.
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Validation Checkpoint (In-Process): Analyze via LC-MS. Complete consumption of the starting bromide validates the reaction. The mixture will transition from pale yellow to a dark brown suspension, indicating the precipitation of "Pd black" as the catalyst naturally deactivates at the end of the cycle.
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Isolation: Cool to room temperature, filter through a Celite pad to remove Pd black, and acidify the aqueous layer with 1M HCl to pH ~2.
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Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the pure 4-ethyl-5-phenylthiophene-2-carboxylic acid to precipitate as a solid, self-validating the isolation step.
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Pharmacological Applications in Drug Discovery
The 5-arylthiophene-2-carboxylic acid scaffold is highly versatile. By converting the carboxylic acid into various amides or ureas, researchers have successfully targeted multiple biological pathways:
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Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Derivatives of 5-phenylthiophene-2-carboxylic acid have been utilized to synthesize potent, orally bioavailable DPP9 inhibitors. These compounds induce pyroptosis (lytic cell death) in specific cancer cell lines, showcasing the scaffold's ability to navigate complex enzymatic pockets[3].
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Atypical Chemokine Receptor 3 (ACKR3) Agonists: Amide derivatives of this scaffold act as small-molecule agonists for ACKR3, a target heavily implicated in antiplatelet therapy and cardiovascular disease management[4].
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Energy-Coupling Factor (ECF) Transporters: Ureidothiophene derivatives have demonstrated potent antibacterial activities against Gram-positive strains (e.g., S. pneumoniae) by inhibiting folate uptake[5].
Caption: HATU-mediated amide coupling workflow for synthesizing bioactive derivatives.
Protocol 2: Downstream Amide Functionalization
Optimized HATU Coupling for Sterically Hindered Thiophenes
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Pre-Activation: Dissolve 4-ethyl-5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
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Causality: Pre-activation is mandatory. HATU rapidly converts the acid into an HOAt active ester. Because the 4-ethyl group introduces steric shielding, HATU is chosen over EDC/HOBt; the resulting 7-azabenzotriazole ester is highly reactive and resistant to steric blockade.
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Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise.
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Causality: Adding the amine after the active ester has formed prevents unwanted side reactions, such as the direct guanidinylation of the amine by HATU.
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Validation Checkpoint (In-Process): Aliquot 5 µL of the reaction into 1 mL of MeOH and analyze via UPLC-MS. The complete disappearance of the HOAt active ester (M+1 = +118 Da relative to the starting acid) and the appearance of the target amide mass peak validates the coupling. If the active ester persists, the amine is highly deactivated, requiring gentle heating (40°C).
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Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The basic aqueous wash self-validates the purification by pulling all water-soluble HOAt and urea byproducts away from the organic target.
Safety, Handling, and Regulatory Data
When utilizing 4-ethyl-5-phenylthiophene-2-carboxylic acid in a laboratory setting, adherence to GHS safety protocols is mandatory. According to notified Classification and Labelling (C&L) data, the compound exhibits several hazards[6]:
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness. |
Handling Causality: Due to its combined oral, dermal, and inhalation toxicity (Acute Tox. 4), this compound must be handled exclusively within a certified fume hood using nitrile gloves and safety goggles. The potential for specific target organ toxicity (STOT SE 3) dictates that any aerosolization or dust generation during weighing must be strictly mitigated.
References
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NextSDS. 4-ethyl-5-phenylthiophene-2-carboxylic acid — Chemical Substance Information. NextSDS.[Link]
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Journal of Medicinal Chemistry. Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. ACS Publications.[Link]
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Journal of Medicinal Chemistry. Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy. ACS Publications.[Link]
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National Institutes of Health (PMC). Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters. NIH.[Link]
Sources
- 1. 4-ethyl-5-phenylthiophene-2-carboxylic acid | 937599-47-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
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